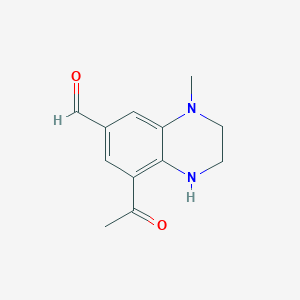

8-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde

CAS No.: 89334-35-0

Cat. No.: VC8388319

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89334-35-0 |

|---|---|

| Molecular Formula | C12H14N2O2 |

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | 8-acetyl-4-methyl-2,3-dihydro-1H-quinoxaline-6-carbaldehyde |

| Standard InChI | InChI=1S/C12H14N2O2/c1-8(16)10-5-9(7-15)6-11-12(10)13-3-4-14(11)2/h5-7,13H,3-4H2,1-2H3 |

| Standard InChI Key | FRKVEQKENOUVCG-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=C2C(=CC(=C1)C=O)N(CCN2)C |

| Canonical SMILES | CC(=O)C1=C2C(=CC(=C1)C=O)N(CCN2)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

8-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde belongs to the tetrahydroquinoxaline class, featuring a partially saturated bicyclic core. The molecule’s IUPAC name—8-acetyl-4-methyl-2,3-dihydro-1H-quinoxaline-6-carbaldehyde—reflects the positions of its functional groups:

-

An acetyl group (-COCH₃) at position 8

-

A methyl group (-CH₃) at position 4

-

A carbaldehyde (-CHO) at position 6

The saturation of the 1,2,3,4-positions reduces aromaticity, imparting conformational flexibility compared to fully aromatic quinoxalines.

Physicochemical Properties

Key molecular parameters include:

| Property | Value |

|---|---|

| Molecular formula | C₁₂H₁₄N₂O₂ |

| Molecular weight | 218.25 g/mol |

| Canonical SMILES | CC(=O)C1=C2C(=CC(=C1)C=O)N(CCN2)C |

| InChIKey | FRKVEQKENOUVCG-UHFFFAOYSA-N |

| PubChem CID | 13,222,199 |

The compound’s logP (calculated) of 1.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthetic Methodologies

Condensation-Based Routes

Primary synthesis strategies exploit the reactivity of 1,2-diamines with α-dicarbonyl precursors. A representative pathway involves:

-

Cyclocondensation: Reacting 1,2-diaminocyclohexane with acetylpyruvaldehyde under basic conditions to form the tetrahydroquinoxaline core .

-

Functionalization: Introducing the carbaldehyde group via Vilsmeier-Haack formylation at position 6, followed by acetylation at position 8 using acetic anhydride .

Yield optimization requires precise control of reaction parameters:

-

Temperature: 80–100°C for cyclocondensation

-

Catalysis: Lewis acids (e.g., ZnCl₂) improve regioselectivity

Palladium-Catalyzed Modifications

Advanced methods employ cross-coupling reactions to install substituents. For example:

-

Suzuki-Miyaura coupling with arylboronic acids introduces aromatic groups at position 2 or 7 .

-

Buchwald-Hartwig amination enables nitrogen functionalization, though steric hindrance from the methyl group at position 4 complicates this approach .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Critical NMR assignments (δ in ppm, DMSO-d₆):

-

¹H NMR:

-

Aldehydic proton: 9.82 (s, 1H)

-

Acetyl methyl: 2.45 (s, 3H)

-

Tetrahydro ring protons: 3.12–3.45 (m, 4H), 2.90 (q, J=6.5 Hz, 2H)

-

-

¹³C NMR:

-

Carbaldehyde carbon: 192.1

-

Acetyl carbonyl: 207.3

-

Quinoxaline C-N carbons: 148.6, 146.2

-

Infrared (IR) Spectroscopy

Prominent absorption bands:

-

ν(C=O): 1685 cm⁻¹ (carbaldehyde), 1702 cm⁻¹ (acetyl)

-

ν(C=N): 1590 cm⁻¹ (quinoxaline ring)

-

ν(C-H): 2820–2960 cm⁻¹ (aliphatic and aromatic C-H)

Industrial and Material Science Applications

Coordination Chemistry

The compound serves as a polydentate ligand, forming complexes with transition metals:

-

Cu(II) complexes exhibit enhanced catalytic activity in oxidation reactions

-

Fe(III) derivatives show promise as magnetic materials

Polymer Precursors

Functionalization via aldehyde-amine condensation produces:

-

Schiff base polymers with tunable thermal stability (Td: 220–280°C)

Challenges and Future Directions

Synthetic Limitations

Current hurdles include:

-

Low yields in multi-step syntheses (typically 15–35%)

-

Regioselectivity issues during electrophilic substitution

Translational Opportunities

Emerging research fronts:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume